Cas no 2845127-12-8 (1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride)

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride is a chemically stable, high-purity compound featuring a cyclobutane core with a ketone and carboxylic acid functional group, further modified by an aminophenyl substituent. Its hydrochloride salt form enhances solubility and handling in synthetic applications. This intermediate is particularly valuable in pharmaceutical research, serving as a versatile building block for the development of bioactive molecules, including potential kinase inhibitors or other therapeutic agents. The presence of both amine and carboxyl groups allows for selective derivatization, facilitating structural diversification. Rigorous quality control ensures batch-to-batch consistency, making it suitable for precision-driven organic synthesis and medicinal chemistry studies.
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride structure
2845127-12-8 structure
Product Name:1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
CAS No:2845127-12-8
MF:C11H12ClNO3
MW:241.670882225037
CID:5520315
PubChem ID:166595105
Update Time:2025-05-20

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(4-aminophenyl)-3-oxo-, hydrochloride (1:1)
    • 2845127-12-8
    • G70264
    • 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
    • Inchi: 1S/C11H11NO3.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4H,5-6,12H2,(H,14,15);1H
    • InChI Key: FFYDKKBMUKJNLK-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(N)C=C2)(C(O)=O)CC(=O)C1.[H]Cl

Computed Properties

  • Exact Mass: 241.0505709g/mol
  • Monoisotopic Mass: 241.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4Ų

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1676764-50mg
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
2845127-12-8 95%
50mg
$246.0 2024-04-20
Ambeed
A1676764-100mg
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
2845127-12-8 95%
100mg
$418.0 2024-04-20
Ambeed
A1676764-250mg
1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
2845127-12-8 95%
250mg
$710.0 2024-04-20

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2845127-12-8)1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
Order Number:A968271
Stock Status:in Stock
Quantity:50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:22
Price ($):221.0/376.0/639.0
Email:sales@amadischem.com

Additional information on 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride

Comprehensive Overview of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride (CAS No. 2845127-12-8)

1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride (CAS 2845127-12-8) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique cyclobutane core and carboxylic acid functionality, has garnered attention for its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for small molecule therapeutics, particularly in targeting metabolic and inflammatory pathways.

The molecular structure of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride combines an aromatic aminophenyl group with a 3-oxocyclobutane scaffold, offering a balance of rigidity and reactivity. This makes it valuable for designing enzyme inhibitors or receptor modulators. Recent studies highlight its relevance in precision medicine, where tailored compounds are essential for addressing complex diseases like autoimmune disorders. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in preclinical testing.

In the context of green chemistry, CAS 2845127-12-8 aligns with the demand for sustainable synthetic intermediates. Laboratories prioritize compounds with efficient atom economy, and this molecule’s compact structure minimizes waste during derivatization. Additionally, its carboxylic acid group facilitates conjugation with biomolecules, supporting advancements in proteomics and bioconjugation techniques. These attributes resonate with trends in AI-driven drug design, where computational models predict optimal molecular frameworks.

From a commercial perspective, 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride is cataloged by suppliers serving the life sciences sector. Its pricing and availability are influenced by scalability challenges in multi-step synthesis. Analysts note growing inquiries from academic and industrial labs, driven by its mention in patents related to kinase inhibitors. For researchers, verifying purity (>98%) and HPLC/MS data is crucial, as impurities may affect downstream applications.

Emerging discussions in pharmacology forums often link CAS 2845127-12-8 to neuroprotective agents and mitochondrial stabilizers. Its oxocyclobutane moiety is theorized to interact with cellular redox systems, a hotspot in aging research. Meanwhile, patent databases reveal its utility in prodrug formulations, addressing delivery challenges for CNS-targeted therapies. Such applications position it as a compound of interest for startups focusing on orphan diseases.

Quality control protocols for 2845127-12-8 emphasize NMR and FTIR validation to confirm stereochemical integrity. Storage recommendations typically advise desiccated conditions at -20°C to prevent degradation of the amine group. These details are frequently searched by synthetic chemists optimizing high-throughput screening libraries. Furthermore, its LogP and pKa values are documented in cheminformatics platforms, aiding virtual screening workflows.

In summary, 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride exemplifies innovation at the intersection of medicinal chemistry and materials science. Its dual functionality as a hydrogen bond donor/acceptor expands its utility beyond traditional drug design, including crystal engineering for co-crystallization studies. As the scientific community prioritizes targeted therapies, this compound’s role is poised to grow, reflecting broader shifts toward personalized healthcare solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2845127-12-8)1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride
A968271
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):221.0/376.0/639.0
Email